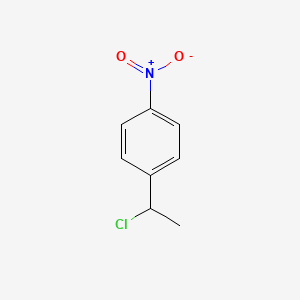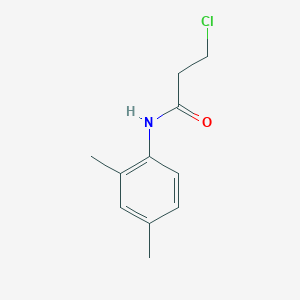
Perfluoro(1,3-dipropoxycyclohexane)
Übersicht
Beschreibung
Perfluoro(1,3-dipropoxycyclohexane) is a perfluorinated compound with the molecular formula C12F24O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and hydrophobicity .
Wissenschaftliche Forschungsanwendungen
Perfluoro(1,3-dipropoxycyclohexane) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in various organic synthesis reactions . In biology and medicine, it is utilized in the development of fluorinated drugs and imaging agents . Additionally, its hydrophobic and oleophobic properties make it valuable in industrial applications, such as the production of non-stick coatings and water-repellent materials .
Safety and Hazards
Safety data for Perfluoro(1,3-dipropoxycyclohexane) indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Biochemische Analyse
Biochemical Properties
Perfluoro(1,3-dipropoxycyclohexane) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or altering their activity. For instance, it may bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, perfluoro(1,3-dipropoxycyclohexane) can interact with proteins, affecting their structure and function, which can lead to changes in cellular processes .
Cellular Effects
Perfluoro(1,3-dipropoxycyclohexane) has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, resulting in altered metabolic flux and metabolite levels. Additionally, perfluoro(1,3-dipropoxycyclohexane) can impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of perfluoro(1,3-dipropoxycyclohexane) involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity, which can lead to changes in metabolic pathways. Additionally, perfluoro(1,3-dipropoxycyclohexane) can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism, highlighting the importance of understanding the molecular mechanisms underlying its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoro(1,3-dipropoxycyclohexane) can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions. Long-term exposure to perfluoro(1,3-dipropoxycyclohexane) can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cells, making it essential to monitor these factors in research settings .
Dosage Effects in Animal Models
The effects of perfluoro(1,3-dipropoxycyclohexane) vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function, immune response, and overall health. Understanding the dosage effects of perfluoro(1,3-dipropoxycyclohexane) is crucial for determining its safety and efficacy in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of perfluoro(1,3-dipropoxycyclohexane) within cells and tissues are critical for understanding its effects on cellular function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. For instance, perfluoro(1,3-dipropoxycyclohexane) may be transported into cells via specific transporters, where it can accumulate in organelles such as the mitochondria or endoplasmic reticulum. These interactions can affect the compound’s activity and function, highlighting the importance of studying its transport and distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(1,3-dipropoxycyclohexane) typically involves the fluorination of cyclohexane derivatives. One common method is the electrochemical fluorination process, where cyclohexane is subjected to fluorine gas in the presence of an electrolyte solution. This process results in the substitution of hydrogen atoms with fluorine atoms, forming the perfluorinated compound .
Industrial Production Methods: Industrial production of Perfluoro(1,3-dipropoxycyclohexane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluoro(1,3-dipropoxycyclohexane) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Perfluoro(1,3-dipropoxycyclohexane) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, to prevent the decomposition of the compound .
Major Products: The major products formed from the reactions of Perfluoro(1,3-dipropoxycyclohexane) depend on the nature of the nucleophile used. For example, reactions with amines yield perfluoroalkylamines, while reactions with alcohols produce perfluoroalkyl ethers .
Wirkmechanismus
The mechanism of action of Perfluoro(1,3-dipropoxycyclohexane) involves its interaction with molecular targets through non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions are facilitated by the high fluorine content of the compound, which enhances its affinity for hydrophobic regions of biomolecules . The pathways involved in its mechanism of action include the disruption of cell membranes and the inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Perfluoro(1,3-dipropoxycyclohexane) include other perfluorinated compounds, such as perfluorooctanoic acid, perfluorodecalin, and perfluorocyclohexane .
Uniqueness: What sets Perfluoro(1,3-dipropoxycyclohexane) apart from other perfluorinated compounds is its unique structure, which combines the stability of a cyclohexane ring with the reactivity of perfluoroalkyl groups. This combination results in a compound with exceptional chemical and thermal stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24O2/c13-1(14)2(15,16)7(25,37-11(33,34)5(21,22)9(27,28)29)4(19,20)8(26,3(1,17)18)38-12(35,36)6(23,24)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARGVKRHRBDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379811 | |
| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400626-83-7 | |
| Record name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400626-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


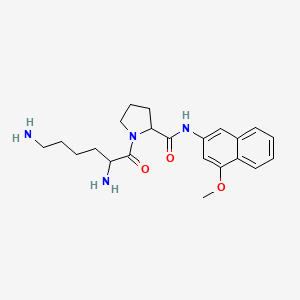
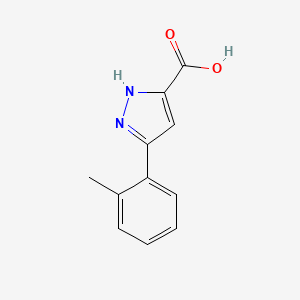
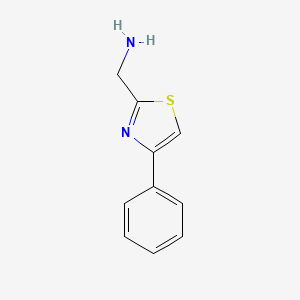
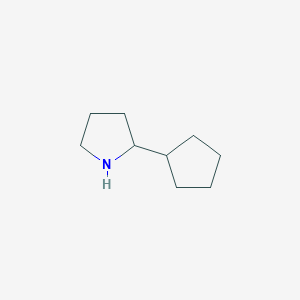
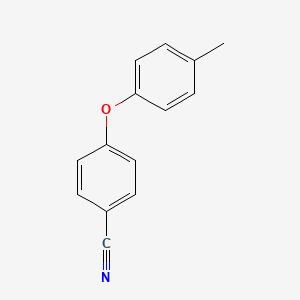
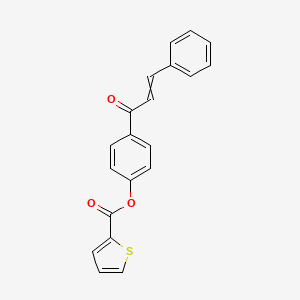


![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)
